

A Comparative Analysis of Lanthanum-138 Half-Life Measurements

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Compound of Interest

Compound Name: Lanthanum-138

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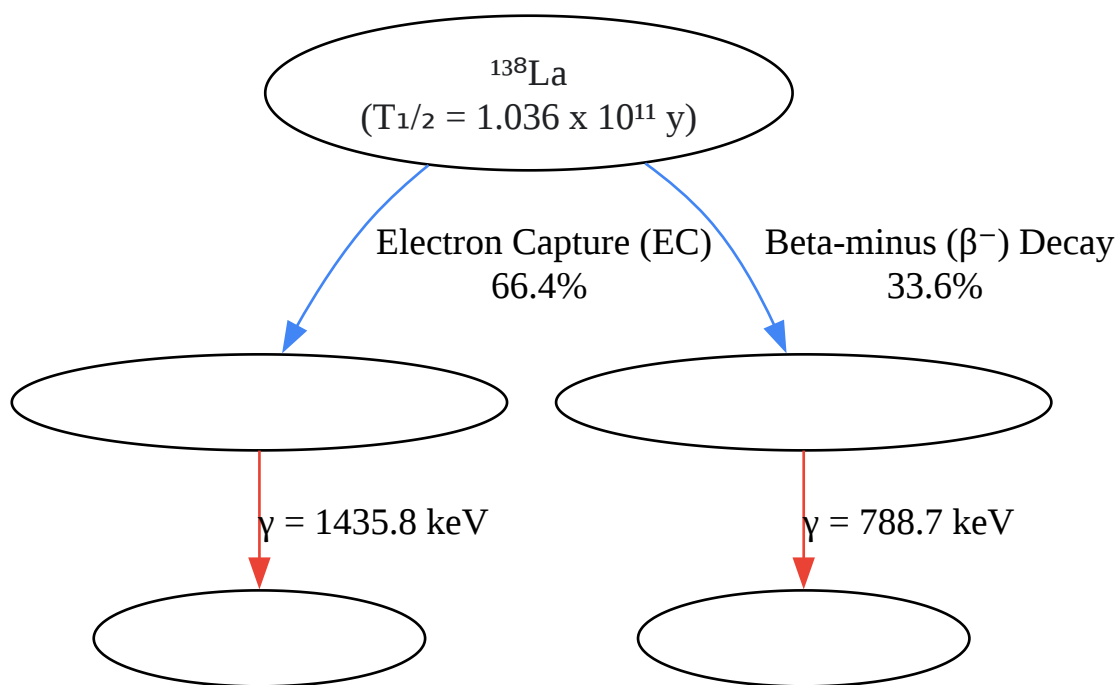
An accurate determination of the half-life of **Lanthanum-138** (^{138}La) is crucial for various applications, including geochronology and the characterization of scintillator materials. This guide provides a comparative assessment of the published half-life values for ^{138}La , delving into the experimental methodologies employed and presenting the supporting data for researchers, scientists, and professionals in drug development.

Decay Scheme of Lanthanum-138

Lanthanum-138 is a naturally occurring radioactive isotope, constituting about 0.09% of natural lanthanum.[1][2] It undergoes decay through two primary modes: electron capture (EC) and beta-minus (β^-) decay, leading to stable isotopes of Barium-138 (^{138}Ba) and Cerium-138 (^{138}Ce), respectively.[1][3]

The decay scheme is as follows:

- **Electron Capture (EC):** Approximately 66.4% of ^{138}La atoms decay via electron capture to an excited state of ^{138}Ba , which then de-excites by emitting a gamma-ray with an energy of 1435.8 keV.[4][5]
- **Beta-minus (β^-) Decay:** The remaining 33.6% of ^{138}La atoms undergo β^- decay to an excited state of ^{138}Ce , followed by the emission of a 788.7 keV gamma-ray.[1][4]



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Quantitative Comparison of Half-Life Measurements

The table below summarizes the key reported half-life values for ^{138}La , their uncertainties, and the experimental methods used. It is important to note that more recent evaluations tend to exclude earlier measurements that relied on comparison with the decay of Potassium-40 (^{40}K) due to the dependence on the ^{40}K half-life value, which itself has been subject to revisions.[6]

Half-Life (x 10 ¹¹ years)	Uncertainty (x 10 ¹¹ years)	Measurement Method	Year	Reference
1.01	0.01	Gamma-ray Spectrometry (HPGe)	1997	Nir-El, Y.
1.036	0.020	Weighted Mean (Direct Measurements)	2016	Mougeot, X., Bé, M.M.
1.06	0.04	Not specified in abstract	1983	Norman, E.B., Nelson, M.A.
1.05	Not specified	Not specified in abstract	2020	University of Venice
2.37 x 10 ⁻¹² a ⁻¹ (decay constant)	0.10 x 10 ⁻¹² a ⁻¹	Geophysical Method	2000	Tanaka, T., Masuda, A.

Note: The value from Mougeot, X., Bé, M.M. (2016) is an adopted value from a critical evaluation of multiple direct measurements.[\[6\]](#)

Experimental Protocols

The accuracy of the ¹³⁸La half-life measurement is highly dependent on the experimental technique employed. The primary methods are direct counting of gamma-ray emissions and geophysical measurements.

Direct Gamma-Ray Spectrometry

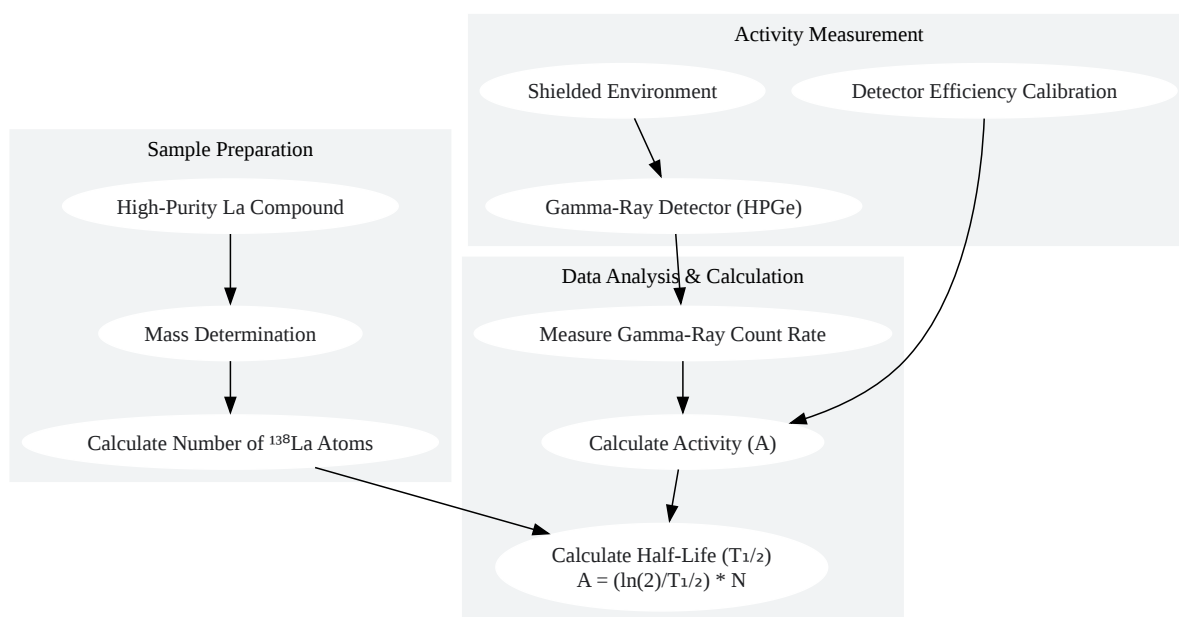
This is the most common and direct method for determining the half-life of ¹³⁸La. The general workflow involves precisely measuring the activity of a known quantity of ¹³⁸La.

Methodology:

- **Sample Preparation:** A known mass of a high-purity lanthanum compound (e.g., La₂O₃ or lanthanum nitrate) is prepared.[\[7\]](#)[\[8\]](#) The isotopic abundance of ¹³⁸La in natural lanthanum

(approximately 0.089-0.0902%) must be accurately known.[1][2] For some experiments, the lanthanum compound is dissolved in a solution to ensure homogeneity.[7]

- **Activity Measurement:** The sample is placed in a well-shielded, low-background environment to minimize interference from cosmic rays and other terrestrial radiation.[1] A high-resolution gamma-ray detector, such as a High-Purity Germanium (HPGe) detector or a Lanthanum Bromide (LaBr_3) scintillator, is used to measure the gamma-ray spectrum.[1][7]
- **Data Acquisition:** The detector measures the count rates of the 788.7 keV and 1435.8 keV gamma-rays emitted from the decay of ^{138}La . [1] The detection efficiency at these energies must be precisely calibrated using standard radioactive sources with well-known activities and gamma-ray emission probabilities.
- **Half-Life Calculation:** The half-life ($T_{1/2}$) is calculated from the measured activity (A), the number of ^{138}La atoms (N), and the decay constant (λ) using the equation $A = \lambda N$, where $\lambda = \ln(2)/T_{1/2}$. The number of ^{138}La atoms is determined from the mass of the lanthanum sample, its chemical formula, and the isotopic abundance of ^{138}La .



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Geophysical Method (La-Ce Geochronometer)

This method provides an independent determination of the ^{138}La decay constant by analyzing geological samples.

Methodology:

- **Sample Selection:** Ancient rocks and minerals with varying La/Ce ratios are selected. These samples are assumed to have remained as a closed system since their formation, meaning no significant gain or loss of lanthanum or cerium isotopes.[8]

- **Isotopic Analysis:** The isotopic ratios of $^{138}\text{Ce}/^{142}\text{Ce}$ and $^{138}\text{La}/^{142}\text{Ce}$ are precisely measured using mass spectrometry.[8]
- **Isochron Dating:** The measured isotopic ratios from different samples are plotted on an isochron diagram. The slope of the resulting line is proportional to $(e^{\lambda t} - 1)$, where λ is the decay constant of ^{138}La and t is the age of the rocks.
- **Half-Life Determination:** If the age of the rocks can be independently determined by another well-established radiometric dating method (e.g., U-Pb or Sm-Nd dating), the decay constant and thus the half-life of ^{138}La can be calculated.[8][9]

Comparison with Potassium-40 (Historical Method)

Older measurements often determined the ^{138}La half-life by comparing its activity to that of ^{40}K .

Methodology:

- **Mixed Source Preparation:** A sample containing a known amount of lanthanum was mixed with a sample containing a known amount of potassium.
- **Comparative Counting:** The gamma-ray activities of both ^{138}La and ^{40}K were measured simultaneously with the same detector.
- **Half-Life Calculation:** The half-life of ^{138}La was calculated relative to the known half-life and gamma-ray emission probability of ^{40}K .

This method is now considered less reliable because the calculated ^{138}La half-life is directly dependent on the accuracy of the ^{40}K decay data, which has been subject to revisions over time.[6] This introduces a significant source of systematic uncertainty.

Assessment of Accuracy

The accuracy of ^{138}La half-life measurements has improved over time with advancements in detector technology and experimental design.

- **Direct vs. Comparative Methods:** Direct counting methods, particularly those using high-resolution HPGe detectors, are now considered the gold standard. They have fewer sources of systematic error compared to the older method of comparing against the ^{40}K half-life. The

exclusion of these older, comparative measurements in recent evaluations has led to a more consistent and likely more accurate value for the ^{138}La half-life.[6]

- **Consistency of Recent Measurements:** The direct measurements performed in recent decades show good agreement within their stated uncertainties. The adopted value of $(1.036 \pm 0.020) \times 10^{11}$ years from the 2016 evaluation by Mougeot and Bé represents a robust consensus based on a statistical analysis of multiple direct measurements.[6]
- **Geophysical Confirmation:** The decay constant determined by geophysical methods is in reasonable agreement with the values obtained from direct counting experiments, providing independent confirmation of the half-life.[6]
- **Potential Sources of Error:** Systematic errors in direct counting experiments can arise from inaccuracies in the determination of the number of ^{138}La atoms in the sample (e.g., due to impurities or incorrect isotopic abundance values), the detector efficiency calibration, and the measurement of the gamma-ray emission rates.[8] For instance, it has been argued that the absorption of atmospheric H_2O and CO_2 by La_2O_3 could lead to overestimates of the amount of lanthanum in a sample.[8]

In conclusion, the most accurate determinations of the ^{138}La half-life are derived from modern direct gamma-ray spectrometry experiments. The convergence of results from multiple independent studies using this technique, supported by geophysical data, provides a high degree of confidence in the currently accepted value.

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